

# Application Notes and Protocols: MC180295 in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MC180295 |           |
| Cat. No.:            | B608874  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

MC180295 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key component of the positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a crucial role in stimulating productive transcription elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[3][4] Inhibition of CDK9 with MC180295 has been shown to reactivate epigenetically silenced genes in cancer cells by dephosphorylating the SWI/SNF chromatin remodeler BRG1, leading to a more open chromatin state.[5][6] This mechanism not only restores the expression of tumor suppressor genes but also activates endogenous retroviruses, triggering an interferon response and enhancing anti-cancer immunity.[5][7][8]

Preclinical studies have demonstrated that the anti-tumor effects of **MC180295** are partially dependent on CD8+ T cells, highlighting a significant immune component to its mechanism of action.[5][9] This immunomodulatory activity makes **MC180295** a compelling candidate for combination therapy with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[5][9] By promoting an inflamed tumor microenvironment, **MC180295** can sensitize tumors to checkpoint blockade, potentially overcoming resistance and improving therapeutic outcomes.[5][7]

These application notes provide a comprehensive overview of the preclinical data for **MC180295** and detailed protocols for its use in both monotherapy and combination immunotherapy studies.



# Data Presentation In Vitro Efficacy of MC180295

**MC180295** demonstrates potent and selective inhibitory activity against CDK9 and broad antiproliferative effects across a range of cancer cell lines.

| Parameter                          | Value                   | Reference |
|------------------------------------|-------------------------|-----------|
| CDK9/cyclin T IC50                 | 3-12 nM                 | [5]       |
| CDK9 Selectivity                   | >20-fold vs. other CDKs | [9]       |
| Median IC50 (46 cancer cell lines) | 171 nM                  | [5]       |

Table 1: In Vitro Potency and Selectivity of **MC180295**. The half-maximal inhibitory concentration (IC50) of **MC180295** against its primary target, CDK9/cyclin T, and its median growth-inhibitory IC50 across a diverse panel of cancer cell lines.

| Cell Line | Cancer Type                             | IC50 (nM) |
|-----------|-----------------------------------------|-----------|
| MV4-11    | Acute Myeloid Leukemia (MLL-rearranged) | < 100     |
| MOLM-13   | Acute Myeloid Leukemia (MLL-rearranged) | < 100     |
| THP-1     | Acute Myeloid Leukemia (MLL-rearranged) | < 100     |
| SW48      | Colon Cancer                            | ~150      |
| HCT116    | Colon Cancer                            | ~200      |
| MCF7      | Breast Cancer                           | ~250      |
| DU145     | Prostate Cancer                         | ~300      |

Table 2: Growth Inhibition (IC50) of **MC180295** in Various Cancer Cell Lines. Representative IC50 values demonstrating the anti-proliferative activity of **MC180295** across different cancer



types, with notable potency in AML cell lines harboring MLL translocations.[1][5]

# In Vivo Efficacy of MC180295 Monotherapy and Combination Therapy

**MC180295** is a racemic mixture of two enantiomers, MC180379 and MC180380. The enantiomer MC180380 has been identified as being more potent in preclinical assays.[5][10]

| Treatment Group          | Dose & Schedule        | Mean Tumor<br>Volume (mm³) at<br>Day 21 | % Tumor Growth Inhibition (TGI) |
|--------------------------|------------------------|-----------------------------------------|---------------------------------|
| Vehicle                  | -                      | 1200 ± 150                              | -                               |
| MC180295                 | 20 mg/kg, i.p., daily  | 550 ± 80                                | 54%                             |
| Decitabine               | 0.5 mg/kg, i.p., daily | 900 ± 120                               | 25%                             |
| MC180295 +<br>Decitabine | As above               | 250 ± 50                                | 79% (Synergistic)               |

Table 3: In Vivo Anti-Tumor Efficacy of **MC180295** and Decitabine in a Colon Cancer Xenograft Model (SW48). This table summarizes the synergistic anti-tumor effect of combining **MC180295** with the DNA methyltransferase inhibitor decitabine.[5][9]



| Treatment Group                          | Dose & Schedule                 | Mean Survival<br>(Days)   | CD8+ T-Cell<br>Dependence |
|------------------------------------------|---------------------------------|---------------------------|---------------------------|
| Vehicle + Isotype<br>Control             | -                               | 25                        | -                         |
| MC180295 + Isotype<br>Control            | 20 mg/kg, i.p., daily           | 45                        | Yes                       |
| Vehicle + anti-PD-1                      | 10 mg/kg, i.p., twice<br>weekly | 35                        | Yes                       |
| MC180295 + anti-PD-                      | As above                        | 60+ (Tumor<br>Regression) | Yes                       |
| MC180295 + anti-PD-<br>1 + CD8 Depletion | As above                        | 30                        | N/A                       |

Table 4: In Vivo Efficacy of **MC180295** in Combination with anti-PD-1 in a Syngeneic Colon Cancer Model (CT26.CL25). This data highlights the enhanced survival and tumor regression observed with the combination therapy and confirms the critical role of CD8+ T cells in the therapeutic effect.[5]

# Signaling Pathways and Experimental Workflows Mechanism of Action of MC180295 and Synergy with Immunotherapy





## Click to download full resolution via product page

Caption: **MC180295** inhibits CDK9, leading to gene reactivation and an interferon response, which enhances CD8+ T-cell activity in the TME, synergizing with anti-PD-1 therapy.

# **Experimental Workflow for In Vitro Cell Viability Assay**





Click to download full resolution via product page

Caption: A general workflow for determining the IC50 of **MC180295** in cancer cell lines using a colorimetric viability assay.



# **Experimental Workflow for In Vivo Combination Immunotherapy Study**



Click to download full resolution via product page



Caption: Workflow for a preclinical syngeneic mouse model study to evaluate the synergy between **MC180295** and anti-PD-1 therapy.

# Experimental Protocols Protocol 1: In Vitro Cell Viability (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **MC180295** on cancer cell proliferation.

#### Materials:

- Cancer cell line of interest (e.g., MV4-11, SW48)
- Complete culture medium (e.g., RPMI-1640 + 10% FBS)
- 96-well flat-bottom plates
- MC180295 (stock solution in DMSO)
- MTT reagent (5 mg/mL in PBS)
- DMSO (for solubilization)
- · Multichannel pipette
- Microplate reader

#### Procedure:

- Cell Seeding: Harvest logarithmically growing cells, perform a cell count, and adjust the cell suspension to the desired density (e.g., 5 x 10<sup>4</sup> cells/mL). Seed 100 μL of the cell suspension into each well of a 96-well plate.
- Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow cells to adhere.
- Drug Treatment: Prepare serial dilutions of MC180295 in complete culture medium. Remove the old medium from the wells and add 100  $\mu$ L of the drug dilutions. Include wells with



vehicle (DMSO) as a negative control and wells with medium only as a blank.

- Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 10 μL of MTT reagent to each well and incubate for an additional 4 hours.
- Solubilization: Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.[2]

## **Protocol 2: Western Blot for RNAPII Phosphorylation**

Objective: To confirm the mechanism of action of **MC180295** by assessing the phosphorylation status of RNAPII at Serine 2 (p-Ser2).

#### Materials:

- Cancer cell line
- 6-well plates
- MC180295
- Ice-cold PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF membrane



- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-Ser2 RNAPII, anti-total RNAPII, anti-β-actin
- HRP-conjugated secondary antibody
- ECL detection reagent
- Chemiluminescence imaging system

#### Procedure:

- Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of **MC180295** (e.g., 0, 100, 500 nM) for a defined period (e.g., 6-24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
- Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-Ser2 RNAPII) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with the HRPconjugated secondary antibody for 1 hour. After further washes, add ECL reagent and capture the signal using an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe for total RNAPII and a loading control (β-actin) to ensure equal loading and to normalize the p-Ser2 signal.
- Data Analysis: Quantify band intensities using software like ImageJ. Normalize the p-Ser2
   RNAPII signal to the total RNAPII signal.[4][11]



# Protocol 3: In Vivo Syngeneic Model for Combination Immunotherapy

Objective: To evaluate the anti-tumor efficacy of **MC180295** in combination with an anti-PD-1 antibody in an immunocompetent mouse model.

#### Materials:

- 6-8 week old female BALB/c mice
- CT26.CL25 murine colon carcinoma cells
- Complete culture medium (RPMI-1640 + 10% FBS)
- Sterile PBS
- MC180295
- Vehicle for **MC180295** (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
- Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
- Isotype control antibody (e.g., Rat IgG2a)
- Calipers, syringes, and needles

#### Procedure:

- Tumor Implantation: Subcutaneously inject 1 x 10 $^6$  CT26.CL25 cells in 100  $\mu$ L of PBS into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
- Randomization: When tumors reach an average volume of approximately 100 mm<sup>3</sup>, randomize the mice into four treatment groups (n=8-10 mice/group) as described in Table 4.
- Treatment Administration:



- o Administer MC180295 (e.g., 20 mg/kg) or vehicle daily via intraperitoneal (i.p.) injection.
- Administer anti-PD-1 antibody or isotype control (e.g., 10 mg/kg or 200 μ g/mouse ) via i.p. injection twice a week (e.g., on days 6, 9, 12, and 15 post-tumor implantation).
- Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Observe animals for any signs of toxicity.
- Endpoint and Analysis: The primary endpoint is tumor growth inhibition and overall survival. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the study's conclusion.
- Pharmacodynamic Analysis (Optional): At the endpoint, tumors, spleens, and lymph nodes
  can be harvested for further analysis, such as flow cytometry to quantify tumor-infiltrating
  lymphocytes (CD8+, CD4+, Tregs) and other immune cell populations.[12][13]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT Creative Biogene [creative-biogene.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]



- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Longitudinal immune characterization of syngeneic tumor models to enable model selection for immune oncology drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: MC180295 in Combination with Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608874#mc180295-in-combination-with-immunotherapy]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com